4-Chloro-3-methylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, phenyl, methanesulfonyl, and carboxylate groups, which contribute to its diverse reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the chloro, methyl, phenyl, and methanesulfonyl groups through various substitution and coupling reactions. The final step often involves the esterification of the carboxylate group.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Functional Groups: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions, while the phenylmethanesulfonyl group can be added through a sulfonylation reaction using phenylmethanesulfonyl chloride.
Esterification: The carboxylate group is typically esterified using an alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives where the chloro groups are replaced by other functional groups.
Scientific Research Applications
4-Chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar chloro and methyl groups but lacking the pyrimidine and sulfonyl functionalities.
5-Chloro-2-phenylmethanesulfonylpyrimidine: Shares the pyrimidine and sulfonyl groups but lacks the 4-chloro-3-methylphenyl moiety.
Uniqueness
4-Chloro-3-methylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of both chloro and sulfonyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H14Cl2N2O4S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-12-9-14(7-8-15(12)20)27-18(24)17-16(21)10-22-19(23-17)28(25,26)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
ICYWGAGTIAJIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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